molecular formula C11H9ClN2O B12437393 2-Chloro-5-(2-oxopyrrolidin-1-YL)benzonitrile CAS No. 1260758-17-5

2-Chloro-5-(2-oxopyrrolidin-1-YL)benzonitrile

Cat. No.: B12437393
CAS No.: 1260758-17-5
M. Wt: 220.65 g/mol
InChI Key: WEUHDWQAPCDHFF-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-oxopyrrolidin-1-YL)benzonitrile is an organic compound that features a pyrrolidinone ring attached to a benzene ring with a chloro and nitrile substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-oxopyrrolidin-1-YL)benzonitrile typically involves the reaction of chloroacetamide with γ-aminobutyric acid potassium salts. This reaction provides a convenient method for the synthesis of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids, which undergo thermal cyclization to form the desired pyrrolidinone derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-oxopyrrolidin-1-YL)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Reduction Reactions: The nitrile group can be reduced to an amine.

    Oxidation Reactions: The pyrrolidinone ring can be oxidized to form different derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of various substituted derivatives.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of oxidized pyrrolidinone derivatives.

Scientific Research Applications

2-Chloro-5-(2-oxopyrrolidin-1-YL)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-oxopyrrolidin-1-YL)benzonitrile involves its interaction with specific molecular targets in the body. The pyrrolidinone ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(2-oxopyrrolidin-1-YL)benzonitrile is unique due to the presence of both chloro and nitrile substituents on the benzene ring, which can influence its reactivity and biological activity compared to other pyrrolidinone derivatives.

Properties

CAS No.

1260758-17-5

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

2-chloro-5-(2-oxopyrrolidin-1-yl)benzonitrile

InChI

InChI=1S/C11H9ClN2O/c12-10-4-3-9(6-8(10)7-13)14-5-1-2-11(14)15/h3-4,6H,1-2,5H2

InChI Key

WEUHDWQAPCDHFF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=C(C=C2)Cl)C#N

Origin of Product

United States

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